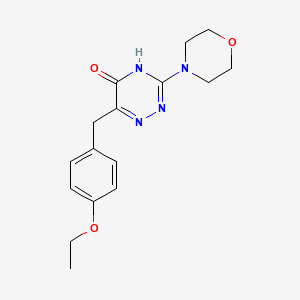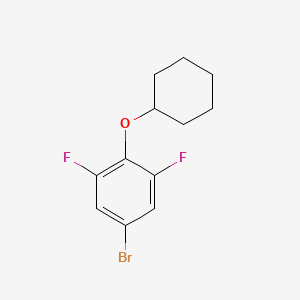
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, and cyclohexyloxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene typically involves the following steps:
Etherification: The cyclohexyloxy group can be introduced through an etherification reaction using cyclohexanol and a suitable base such as potassium carbonate (K2CO3) in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and etherification processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 5-amino-2-(cyclohexyloxy)-1,3-difluorobenzene.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Aplicaciones Científicas De Investigación
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated aromatic compound with similar reactivity.
5-Bromo-2-chlorobenzoic acid: Shares the bromine substituent and aromatic structure.
5-Bromo-2-(methoxycarbonyl)benzoic acid: Contains a bromine atom and an ester functional group.
Uniqueness
5-Bromo-2-(cyclohexyloxy)-1,3-difluorobenzene is unique due to the combination of bromine, fluorine, and cyclohexyloxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Propiedades
Fórmula molecular |
C12H13BrF2O |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
5-bromo-2-cyclohexyloxy-1,3-difluorobenzene |
InChI |
InChI=1S/C12H13BrF2O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
Clave InChI |
GLSOWQPRYGBOCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


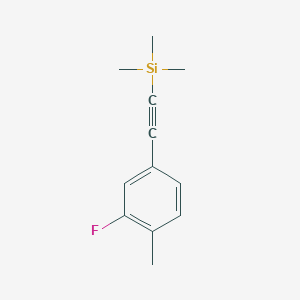
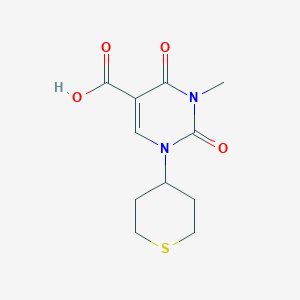
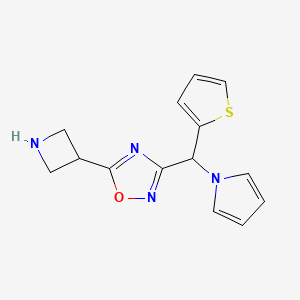
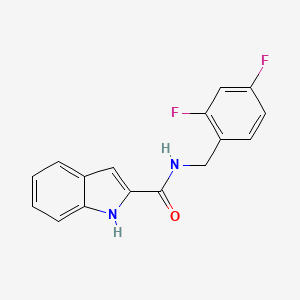
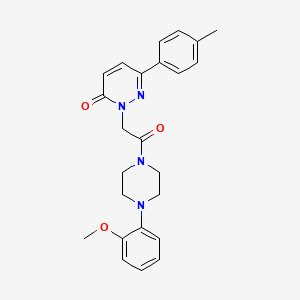
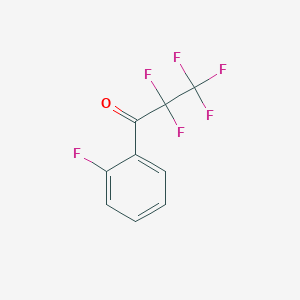
![methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate](/img/structure/B14870034.png)
![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)

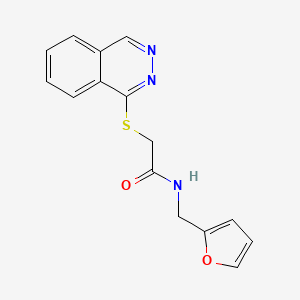


![N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14870055.png)
